molecular formula C17H14F3NO2 B11833567 (4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one CAS No. 767352-30-7

(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one

Cat. No.: B11833567
CAS No.: 767352-30-7
M. Wt: 321.29 g/mol
InChI Key: ICYJKFGYEJVNHG-CYBMUJFWSA-N
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Description

(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions.

    Attachment of the Trifluorophenylmethyl Group: The trifluorophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy and trifluorophenylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-1-(Benzyloxy)-4-[(2,4-difluorophenyl)methyl]azetidin-2-one
  • (4R)-1-(Benzyloxy)-4-[(2,4,5-trichlorophenyl)methyl]azetidin-2-one
  • (4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)ethyl]azetidin-2-one

Uniqueness

(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one is unique due to the presence of the trifluorophenylmethyl group, which imparts specific chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

767352-30-7

Molecular Formula

C17H14F3NO2

Molecular Weight

321.29 g/mol

IUPAC Name

(4R)-1-phenylmethoxy-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one

InChI

InChI=1S/C17H14F3NO2/c18-14-9-16(20)15(19)7-12(14)6-13-8-17(22)21(13)23-10-11-4-2-1-3-5-11/h1-5,7,9,13H,6,8,10H2/t13-/m1/s1

InChI Key

ICYJKFGYEJVNHG-CYBMUJFWSA-N

Isomeric SMILES

C1[C@H](N(C1=O)OCC2=CC=CC=C2)CC3=CC(=C(C=C3F)F)F

Canonical SMILES

C1C(N(C1=O)OCC2=CC=CC=C2)CC3=CC(=C(C=C3F)F)F

Origin of Product

United States

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